molecular formula C16H18Cl2N4O3S B2986618 2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1796963-68-2

2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2986618
CAS RN: 1796963-68-2
M. Wt: 417.31
InChI Key: NHMXMLPZCUEKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various types of cancer. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and is essential for the survival and proliferation of B-cells.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel thiourea derivatives bearing benzenesulfonamide moiety have been synthesized for antimycobacterial activities. These compounds are inspired by antituberculosis pro-drugs, showing significant activity against Mycobacterium tuberculosis. The structure-activity relationship analysis highlights the importance of specific moieties for potent compounds (Ghorab et al., 2017).

  • A series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized, exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains. These findings suggest a potential application in developing new antimicrobial agents (Ranganatha et al., 2018).

Molecular Docking and Inhibitor Development

  • Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has led to the discovery of new inhibitors against carbonic anhydrase (CA) isoforms I, II, IX, and XII. These inhibitors show high selectivity and potency, particularly against hCA IX, a validated drug target for anticancer and antimetastatic agents. Such selectivity and potency make these compounds candidates for further medicinal and pharmacologic studies (Lolak et al., 2019).

  • Another study focused on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties revealed their potential as potent carbonic anhydrase IX inhibitors. This specific inhibition suggests a promising application in cancer treatment, underscoring the therapeutic utility of these compounds (Lolak et al., 2019).

Chemical Analysis and Environmental Application

  • Methods for determining aliphatic amines in wastewater and surface water were developed, utilizing derivatization with benzenesulfonyl chloride. This technique highlights the environmental application of benzenesulfonamide derivatives in monitoring and analyzing pollutants in aquatic environments (Sacher et al., 1997).

properties

IUPAC Name

2,5-dichloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O3S/c1-11-8-16(22-4-6-25-7-5-22)21-15(20-11)10-19-26(23,24)14-9-12(17)2-3-13(14)18/h2-3,8-9,19H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMXMLPZCUEKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.